molecular formula C14H15N3O3S B11179120 N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide

N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11179120
M. Wt: 305.35 g/mol
InChI Key: PFGVQSSVBWZPAN-UHFFFAOYSA-N
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Description

N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound has a molecular formula of C14H15N3O3S and a molecular weight of 305.35 g/mol .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

N-[4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H15N3O3S/c1-10-4-3-5-14(15-10)17-21(19,20)13-8-6-12(7-9-13)16-11(2)18/h3-9H,1-2H3,(H,15,17)(H,16,18)

InChI Key

PFGVQSSVBWZPAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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